molecular formula C11H22N2O3 B13911758 tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate

tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate

Cat. No.: B13911758
M. Wt: 230.30 g/mol
InChI Key: PZQPHDFADYUDTI-VIFPVBQESA-N
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Description

Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the hydroxyamino group. One common method involves the use of tert-butyl chloroformate to protect the piperidine nitrogen, followed by the reaction with hydroxylamine to introduce the hydroxyamino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyamino group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active site residues, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the hydroxyamino group.

    Tert-butyl (3S)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate: An enantiomer with different stereochemistry.

    Tert-butyl (3R)-3-aminopiperidine-1-carboxylate: Similar but without the hydroxy group.

Uniqueness

Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl group, piperidine ring, and hydroxyamino group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-5-9(8-13)7-12-15/h9,12,15H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

PZQPHDFADYUDTI-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNO

Origin of Product

United States

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